Tetrodotoxin

Description

Historical Context of Tetrodotoxin Discovery and Scientific Inquiry

The journey of this compound from a mysterious natural poison to a well-characterized neurobiological tool is a testament to advancements in chemistry and physiology. This progression involved its initial recognition in various animal species, the complex process of its isolation and purification, the intricate elucidation of its molecular structure, and its subsequent application in groundbreaking neurobiological studies.

Knowledge of the toxicity of pufferfish, a primary source of this compound, dates back to ancient times, with Chinese texts from as early as 2700 B.C. warning against their consumption. jhu.edu The first recorded case of TTX poisoning affecting Westerners was documented in the logs of Captain James Cook on September 7, 1774, after his crew consumed a local tropical pufferfish. wikipedia.org The crew experienced numbness and shortness of breath, while pigs that consumed the remains of the fish died. wikipedia.org

The first successful isolation of the toxin was achieved in 1909 by Japanese scientist Dr. Yoshizumi Tahara, who named it this compound after the pufferfish family Tetraodontidae. scienceopen.commdpi.commdpi.com For many years, the toxin from the California newt, of the genus Taricha, was known as "tarichatoxin" until it was later determined to be chemically identical to this compound. jhu.edu Over the years, TTX has been identified in a wide array of both marine and terrestrial animals, including but not limited to pufferfish, the blue-ringed octopus, certain species of starfish, and various amphibians. nih.govgoogle.com It is now understood that TTX is not produced by these animals themselves, but rather by symbiotic bacteria that are accumulated through the food chain. nih.govnih.gov

Table 1: Selected Milestones in the Recognition and Isolation of this compound

| Year | Milestone | Key Figure/Event |

|---|---|---|

| 2700 B.C. | Earliest recorded warning about toxic pufferfish | Ancient Chinese texts |

| 1774 | First documented Western account of pufferfish poisoning | Captain James Cook's expedition |

| 1909 | First isolation and naming of this compound | Dr. Yoshizumi Tahara |

| 1964 | Tarichatoxin identified as being identical to this compound |

The determination of this compound's complex molecular structure was a significant chemical challenge. In 1964, a team of chemists led by Robert B. Woodward successfully elucidated the intricate structure of the molecule. researchgate.netwikipedia.org This was a landmark achievement in natural product chemistry. The structure was later confirmed by X-ray crystallography in 1970. wikipedia.org The first total synthesis of racemic this compound was accomplished by Yoshito Kishi and his colleagues in 1972. wikipedia.org In 2003, two different research groups, led by M. Isobe and J. Du Bois, independently reported the asymmetric total synthesis of this compound, utilizing distinct strategic approaches. wikipedia.org

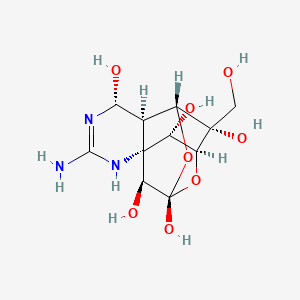

This compound is a non-protein, heterocyclic organic molecule with the chemical formula C₁₁H₁₇N₃O₈. researchgate.netresearchgate.net Its structure is characterized by a unique cage-like framework containing a guanidinium (B1211019) group, which is crucial for its biological activity. researchgate.net

Table 2: Key Events in the Structural Elucidation and Synthesis of this compound

| Year | Event | Researchers |

|---|---|---|

| 1964 | Elucidation of the molecular structure | Robert B. Woodward |

| 1970 | Confirmation of the structure by X-ray crystallography | |

| 1972 | First total synthesis of racemic this compound | Yoshito Kishi and coworkers |

| 2003 | Asymmetric total synthesis of this compound | M. Isobe and coworkers |

| 2003 | Asymmetric total synthesis of this compound | J. Du Bois |

The discovery of this compound's highly specific mechanism of action in the early 1960s revolutionized the field of neurophysiology. nih.govnih.gov In 1964, Toshio Narahashi and John W. Moore demonstrated that TTX selectively blocks the voltage-gated sodium channels in nerve cell membranes. wikipedia.org This blockage prevents the influx of sodium ions that is responsible for the rising phase of an action potential, thereby inhibiting the firing of nerve impulses without affecting other ion channels. nih.govwikipedia.org

This remarkable specificity made TTX an invaluable tool for researchers to dissect the components of nerve and muscle excitability. researchgate.net By using TTX to eliminate the sodium current, scientists could isolate and study other ionic currents, such as the potassium current, in excitable membranes. nih.gov The use of this compound as a biochemical probe led to the characterization and classification of two distinct types of voltage-gated sodium channels: this compound-sensitive (TTX-s) and this compound-resistant (TTX-r) channels. wikipedia.org TTX-s channels are inhibited by nanomolar concentrations of the toxin, while TTX-r channels require micromolar concentrations for blockage. wikipedia.org This distinction has been crucial in understanding the diverse physiological roles of different sodium channel subtypes, particularly in cardiac tissue and in the context of pain sensation. nih.gov

Overview of Research Significance in Neurobiology and Chemical Ecology

The importance of this compound in scientific research extends across multiple disciplines, most notably neurobiology and chemical ecology.

In neurobiology , TTX remains a cornerstone for studying the function of voltage-gated sodium channels. wikipedia.org Its ability to silence neural activity with high precision makes it an essential tool in cell culture studies and for investigating the roles of specific neural circuits. wikipedia.org The differentiation between TTX-sensitive and TTX-resistant sodium channels, made possible by the toxin, has been fundamental to advancing our understanding of nerve function in both health and disease. nih.gov

In the realm of chemical ecology , this compound serves as a fascinating example of a chemical defense mechanism. mdpi.comresearchgate.net The presence of TTX in various amphibians, such as newts, is primarily for protection against predators. mdpi.comresearchgate.net The toxin is also found in the eggs of these species, providing a chemical defense for the developing embryos. mdpi.comresearchgate.net The study of TTX in these ecological contexts provides insights into predator-prey dynamics and the evolution of chemical defenses. mdpi.com Furthermore, research into the bacterial origin of TTX and its transmission through the food chain is a significant area of investigation in marine chemical ecology. nih.govnih.govnih.gov

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Tetrodotoxin binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. The binding of any molecules to this site will temporarily disable the function of the ion channel. Saxitoxin and several of the conotoxins also bind the same site. Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX. ... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain. |

|---|---|

Numéro CAS |

4368-28-9 |

Formule moléculaire |

C11H17N3O8 |

Poids moléculaire |

319.27 g/mol |

Nom IUPAC |

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3?,4-,5+,6-,7+,9+,10-,11+/m1/s1 |

Clé InChI |

CFMYXEVWODSLAX-HUILCFQTSA-N |

SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

SMILES isomérique |

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O |

SMILES canonique |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Color/Form |

Crystals |

melting_point |

225 °C (decomposes) |

Autres numéros CAS |

4368-28-9 |

Description physique |

Solid; [HSDB] Colorless solid; [NIOSH] White powder; [MSDSonline] Colorless crystalline solid that darkens when heated above 428°F (220°C). |

Pictogrammes |

Acute Toxic |

Durée de conservation |

Stable to boiling except in an alkaline solution. |

Solubilité |

Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |

Synonymes |

Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |

Origine du produit |

United States |

Natural Occurrence and Biosynthetic Pathways of Tetrodotoxin

Taxonomical Distribution in Tetrodotoxin-Bearing Organisms

The occurrence of this compound is not limited to a single phylum or class, but rather spans across various marine and terrestrial animals. This broad distribution is a key piece of evidence in the ongoing debate about the toxin's origins. wikipedia.orgmdpi.comresearchgate.net

Marine Species: Pufferfish, Gastropods, Cephalopods, Crustaceans, Starfish

This compound is famously associated with pufferfish, but it is also found in a variety of other marine life. wikipedia.orgcfs.gov.hk

Pufferfish: Belonging to the family Tetraodontidae, many species of pufferfish are known to contain high levels of TTX. mdpi.comnih.gov The toxin is not evenly distributed throughout the fish's body; in marine species, the liver and ovaries typically have the highest concentrations, while the muscle tissue is often non-toxic or only weakly toxic. mdpi.commdpi.com In some species, such as Lagocephalus lunaris and Chelonodon patoca, the muscle can also be toxic. mdpi.com The skin can also be a site of high toxicity in some brackish and freshwater pufferfish species. mdpi.com The toxicity levels can vary significantly between species, individuals, and even depending on the season and geographic location. wikipedia.org

Gastropods: Several species of marine gastropods, or sea snails, have been found to contain this compound. aquaticnature.or.krnih.gov Notable examples include the trumpet shell Charonia sauliae, which is believed to accumulate the toxin from its diet, and various species of the genus Nassarius. wikipedia.orgsemanticscholar.org In some gastropods, the toxin is more concentrated in the muscle than in the digestive gland, which has been presented as evidence for an endogenous origin, although dietary accumulation followed by migration to other tissues is also a possibility. nih.gov Fatal poisonings have been reported from the consumption of small gastropods in China and Taiwan. mdpi.com

Cephalopods: The most well-known this compound-containing cephalopods are the blue-ringed octopuses of the genus Hapalochlaena. wikipedia.orgtonmo.com These octopuses store TTX in their posterior salivary glands and deliver it through a bite. nih.gov Research on the southern blue-ringed octopus has revealed a venom composition that differs from other octopods that lack TTX. jcu.edu.au Some species of cuttlefish, such as Metasepia pfefferi and Metasepia tullbergi, also contain this compound in their body tissues. tonmo.com

Crustaceans: Certain species of xanthid crabs, also known as pebble crabs, have been identified as carriers of this compound. wikipedia.orgnih.gov It is believed that these crabs acquire the toxin through their diet, which may include small TTX-containing gastropods or marine sediments harboring TTX-producing bacteria. nih.gov

Starfish: this compound has been detected in several species of starfish, including those of the genus Astropecten. wikipedia.org The presence of TTX in starfish is significant as they can be a food source for other marine animals, such as the trumpet shell, thereby facilitating the transfer of the toxin through the food web. mdpi.com

Interactive Table: Distribution of this compound in Marine Species

| Taxon | Common Name | TTX-Containing Genera/Species | Primary Toxin Location |

|---|---|---|---|

| Fish (Tetraodontidae) | Pufferfish | Takifugu, Arothron, Chelonodon, Lagocephalus | Liver, Ovaries, Skin mdpi.commdpi.com |

| Gastropods | Sea Snails | Charonia sauliae, Nassarius glans | Varies (muscle, digestive gland) wikipedia.orgsemanticscholar.orgnih.gov |

| Cephalopods | Blue-ringed Octopus, Cuttlefish | Hapalochlaena, Metasepia | Salivary glands, Body tissues tonmo.comnih.gov |

| Crustaceans | Xanthid Crabs | Atergatis floridus | Whole body nih.govnih.gov |

| Echinoderms | Starfish | Astropecten | Whole body wikipedia.org |

Terrestrial Amphibians: Newts, Frogs

This compound is not confined to marine environments; it has also been identified in several species of terrestrial amphibians. tohoku.ac.jpembrapa.br

Newts: The discovery of this compound in the California newt (Taricha torosa) in 1964 was a landmark finding, as it was the first time the toxin was identified in a terrestrial animal. mdpi.com Since then, TTX has been found in other newt species, such as those in the genera Cynops and Notophthalmus. tohoku.ac.jpnih.gov In newts, the toxin is primarily concentrated in the skin and eggs, serving as a potent defense mechanism against predators. nih.govnih.gov

Frogs: Certain species of frogs, particularly those from the genus Atelopus in Central and South America, are known to possess this compound and its analogs. embrapa.brnih.gov Frogs of the family Brachycephalidae have also been found to contain TTX. embrapa.br Similar to newts, the toxin in these frogs is believed to function as a chemical defense.

Interactive Table: Distribution of this compound in Terrestrial Amphibians

| Taxon | Common Name | TTX-Containing Genera/Species | Primary Toxin Location |

|---|---|---|---|

| Caudata (Salamandridae) | Newts | Taricha, Cynops, Notophthalmus | Skin, Eggs nih.govnih.gov |

| Anura (Bufonidae, Brachycephalidae) | Frogs | Atelopus, Brachycephalus | Skin embrapa.brnih.gov |

Other Organisms: Flatworms, Goby Fish

The distribution of this compound extends to other, less expected, organisms.

Flatworms: Both marine and terrestrial flatworms have been found to contain this compound. mdpi.com In marine environments, polyclad flatworms of the genus Planocera are known to be highly toxic due to TTX. nih.gov These flatworms, particularly their larvae, are considered a significant source of TTX for juvenile pufferfish and goby fish. nih.gov In terrestrial flatworms of the genus Bipalium, the toxin is concentrated in the head and eggs. mdpi.com

Goby Fish: The goby fish Yongeichthys criniger is another fish species outside of the pufferfish family that is known to accumulate this compound. cfs.gov.hkmdpi.com Research suggests that juvenile gobies acquire the toxin by feeding on TTX-bearing organisms, such as the larvae of toxic flatworms. nih.govresearchgate.net

Hypotheses on the Origin and Biosynthesis of this compound

The wide and seemingly random distribution of this compound across unrelated taxa has led to two primary hypotheses regarding its origin: exogenous accumulation through the food chain and endogenous production by symbiotic bacteria. nih.govnih.gov

Endogenous Bacterial Symbiosis Hypothesis

The endogenous bacterial symbiosis hypothesis proposes that this compound is produced by symbiotic bacteria living within the host organism. nih.govnih.gov

Research Findings:

Isolation of TTX-Producing Bacteria: A significant breakthrough for this hypothesis was the isolation of TTX-producing bacteria from various marine organisms. nih.govmdpi.com Genera such as Vibrio, Pseudomonas, Bacillus, and Actinomyces have been identified in the intestines, ovaries, and liver of pufferfish, as well as in crabs, starfish, and blue-ringed octopuses. nih.govmdpi.com Over 150 strains of TTX-producing bacteria have been reported. nih.govmdpi.com

Bacterial Cultures: In laboratory settings, some of these isolated bacterial strains have been shown to produce this compound in their culture media, as confirmed by chemical analysis. wikipedia.orgnih.gov

Symbiotic Relationship: The hypothesis suggests a symbiotic relationship where the host provides a suitable environment for the bacteria, and in return, the bacteria produce the toxin which the host can then use for defense. frontiersin.org

Controversy and Unresolved Questions: Despite the evidence, this hypothesis is not without its challenges. The amount of TTX produced by bacteria in laboratory cultures is often significantly lower than the levels found in their host organisms. nih.gov Furthermore, some studies have failed to detect TTX-producing bacteria in the most toxic tissues of certain animals, such as the skin of newts. wikipedia.org This has led to the suggestion that the biosynthesis of TTX in terrestrial and aquatic environments may follow different routes. wikipedia.org

It is also plausible that both hypotheses are not mutually exclusive and that a combination of dietary uptake and symbiotic bacterial production could be at play in different organisms. nih.gov

Identification of this compound-Producing Bacterial Genera

The origin of this compound (TTX) is largely attributed to bacterial biosynthesis. nih.gov Numerous studies have isolated and identified various bacterial genera capable of producing TTX from a wide range of marine and terrestrial organisms. wikipedia.orgnih.gov These bacteria are often found in symbiotic relationships with the host animals or are accumulated through the food chain. wikipedia.orgmdpi.com The unequivocal association of bacteria with TTX production is supported by the widespread occurrence of the toxin in phylogenetically diverse organisms. wikipedia.org

Table 1: Selected Bacterial Genera Identified as this compound Producers

| Bacterial Genus | Associated Host Organisms/Environments | References |

|---|---|---|

| Vibrio | Pufferfish, Blue-ringed octopus, Starfish, Ribbon worms, Gastropods, Bivalve molluscs | nih.govwikipedia.orgmdpi.commdpi.comfrontiersin.org |

| Pseudoalteromonas | Gastropods (Nassarius semiplicatus), Ribbon worms (Hubrechtella juliae) | nih.govwikipedia.orgmdpi.com |

| Pseudomonas | Pufferfish, Blue-ringed octopus, Ribbon worms, Newts (Taricha granulosa) | nih.govwikipedia.orgmdpi.commdpi.comnoaa.gov |

| Bacillus | Marine banded worm, Blue-ringed octopus, Gastropods, Ribbon worms | nih.govwikipedia.orgmdpi.commdpi.comfrontiersin.org |

| Alteromonas | Blue-ringed octopus, Deep-sea sediments | wikipedia.orgmdpi.com |

| Aeromonas | Various TTX-containing animals | mdpi.comfrontiersin.org |

| Actinomyces | Various TTX-containing animals | wikipedia.orgfrontiersin.org |

| Photobacterium | Pufferfish (Takifugu rubripes) | mdpi.com |

Research on Stable Bacterial this compound Production for Biosynthesis Studies

A significant challenge in studying TTX biosynthesis has been the inconsistent and often low-level production of the toxin by bacteria in laboratory settings. noaa.govmdpi.com Many isolated bacterial strains lose their ability to produce TTX after several passages or during long-term cultivation. mdpi.com This instability has hampered efforts to elucidate the complete biosynthetic pathway and identify the genes involved. nih.govnoaa.gov

However, key advancements have been made in achieving stable TTX production. Research has shown that toxin synthesis can be linked to specific bacterial growth phases. mdpi.com For example, in Alteromonas tetraodonis, TTX production was associated with the stationary growth phase, while in Raoultella terrigena, production was higher during the log growth phase. mdpi.com An interesting finding relates TTX production in Aeromonas sp. Ne-1 to the copy number of a specific plasmid, pNe-1, suggesting that genes for TTX synthesis may be located on this plasmid and transferable. mdpi.comresearchgate.net

A notable breakthrough was the discovery of stable TTX production in Bacillus sp. strain 1839, which was isolated from a marine ribbon worm. mdpi.com This strain has demonstrated consistent TTX production, even after five years of cultivation in laboratory conditions. researchgate.net In this bacterium, TTX synthesis is directly linked to the sporulation phase of its life cycle. mdpi.com The existence of a bacterial strain with stable, long-term TTX production provides a crucial model system for unraveling the molecular mechanisms of the toxin's biogenesis. mdpi.com

Unraveling this compound Biosynthetic Pathways

The complex chemical structure of this compound has made the elucidation of its biosynthetic pathway a formidable challenge, and it remains only partially understood. wikipedia.orgnih.gov Despite numerous studies, the key genes and a definitive enzymatic sequence for TTX assembly have not been fully identified. mdpi.com However, research has led to several compelling hypotheses based on the identification of potential molecular precursors, intermediate compounds, and the involvement of specific gene clusters. mdpi.comresearchgate.net

Proposed Intermediate Compounds and Molecular Precursors

Several hypotheses regarding the building blocks of TTX have been proposed. A prominent theory suggests that the pathway begins with arginine, which provides the characteristic guanidinium (B1211019) group, and a C5 isoprene (B109036) unit. mdpi.comresearchgate.netsci-hub.ru This is analogous to the biosynthesis of saxitoxin (B1146349), where an amidinotransferase incorporates a guanidino group from arginine. sci-hub.ru

In terrestrial organisms like newts, research points to a pathway originating from a C10 monoterpene. mdpi.comnoaa.gov The identification of guanidino-containing monoterpenes, such as geranyl guanidine, and various hemiketal-type TTX analogs in newts supports this hypothesis. wikipedia.orgnoaa.govnih.gov These findings suggest that the biosynthesis in amphibians involves extensive late-stage oxidative transformations of a monoterpene precursor. noaa.gov

Other proposed intermediates have been identified through the analysis of TTX analogs found alongside the primary toxin in various animals. For example, compounds like 5,6,11-trideoxyTTX are thought to be part of an oxidation route leading to TTX in marine organisms. nih.gov In newts, a variety of bicyclic guanidinium compounds have been identified and are considered putative shunt products of the main biosynthetic pathway. acs.org

Role of Polyketide Synthase and Non-Ribosomal Peptide Synthetase Gene Clusters in Bacterial Synthesis

In the context of bacterial TTX production, research has focused on gene clusters known to synthesize other complex natural products. It is widely hypothesized that the biosynthesis of TTX involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzyme complex. mdpi.commdpi.com PKS and NRPS systems are modular enzymes that assemble complex molecules from simple precursors. mdpi.com The complete genome sequencing of the TTX-producing bacterium Bacillus sp. 1839 has suggested that its ability to synthesize TTX may be linked to specific PKS and NRPS gene clusters. mdpi.com

Researchers frequently screen for the presence of PKS and NRPS genes in bacteria isolated from TTX-bearing animals as a method to identify potential producers. mdpi.comnih.gov While these genes have been detected in numerous bacterial isolates, including Vibrio species from bivalve molluscs, a definitive experimental confirmation linking a specific PKS/NRPS gene cluster directly to TTX biosynthesis is still an area of active investigation. mdpi.comnih.gov

Diversification of Biosynthetic Routes Across Organisms

The available evidence strongly suggests that a single, universal biosynthetic pathway for TTX does not exist. Instead, the routes to its synthesis appear to have diversified across different branches of life. mdpi.com A significant distinction is proposed between the biosynthetic pathways in marine organisms and those in terrestrial amphibians. wikipedia.orgnih.gov

This divergence is primarily supported by the different proposed precursors and intermediates found in these groups. The monoterpene-based pathway, suggested by the intermediates found in newts, appears to be distinct from the proposed pathways in marine bacteria. wikipedia.orgnih.gov TTX analogs and putative intermediates isolated from newts have not been detected in marine TTX-containing animals, reinforcing the theory of separate evolutionary routes for TTX synthesis. wikipedia.orgmdpi.com This diversification highlights the complex evolutionary history of this potent neurotoxin and its production mechanisms.

Molecular and Cellular Mechanisms of Tetrodotoxin Action

Selective Interaction with Voltage-Gated Sodium Channels (NaVs)

TTX functions by binding to a specific site on the α-subunit of voltage-gated sodium channels, effectively occluding the channel pore. This interaction prevents the passage of sodium ions, which is essential for the depolarization phase of the action potential. The binding is reversible and exhibits high affinity, typically occurring at a 1:1 stoichiometry between the toxin molecule and the channel mdpi.combiorxiv.orgwikipedia.orgtandfonline.comnih.govmdpi.comelifesciences.org. TTX's specificity for NaVs allows researchers to isolate and study sodium currents amidst other ionic currents in complex biological systems nih.govsigmaaldrich.com.

The molecular target for TTX is located within the outer vestibule of the voltage-gated sodium channel, specifically at a site referred to as "Site 1." This region is situated at the extracellular opening of the ion-selective filter mdpi.comwikipedia.orgdrugbank.comnih.govnih.gov. The pore of the NaV channel is formed by the P-loops of its four homologous domains. Within this outer pore region, TTX engages in polar contacts with amino acid residues, including those within the negatively charged DEKA and EEMD motifs, as well as backbone amides from domain III nih.gov. These interactions are crucial for stabilizing the toxin's position and effectively blocking the channel.

A key structural feature of the TTX molecule is its guanidinium (B1211019) moiety. At physiological pH, this group is positively charged, which is critical for its interaction with the NaV channel receptor mdpi.comresearchgate.net. The positively charged guanidinium group forms strong electrostatic interactions, including salt bridges and hydrogen bonds, with negatively charged carboxylate groups present in the amino acid residues lining the channel's outer pore mdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.org. These interactions are fundamental to TTX's high affinity binding and its ability to occlude the channel pore.

The ion-selective filter of voltage-gated sodium channels is characterized by conserved amino acid motifs, most notably the DEKA (Asp-Glu-Lys-Ala) sequence in mammalian channels and the EEMA or EEID sequences in invertebrate channels researchgate.netresearchgate.netnih.govfrontiersin.org. These motifs, particularly the DEKA ring, play a direct role in TTX binding. Amino acids within this filter, such as glutamic acid (Glu) at position 755 in domain II and aspartic acid (Asp) at position 400 in domain I, are known to interact with TTX's guanidinium group mdpi.com. Furthermore, TTX can also bind to aromatic amino acid residues located downstream of aspartic acid within the DEKA sequence, as well as directly to aspartic acid residues in the EEMD loop nih.gov.

Amino acid substitutions at specific positions within these motifs are responsible for conferring resistance to TTX. For instance, the presence of an aromatic amino acid (like tyrosine or phenylalanine) at position 401 in domain I is associated with TTX sensitivity mdpi.comtandfonline.comresearchgate.netmdpi.com. Conversely, replacing this aromatic residue with non-aromatic amino acids, such as cysteine in NaV1.5 or serine in NaV1.8 and NaV1.9, significantly reduces TTX binding affinity, leading to TTX resistance researchgate.netmdpi.comtandfonline.comresearchgate.net.

Differential Sensitivity of Sodium Channel Isoforms to Tetrodotoxin

The nine identified mammalian voltage-gated sodium channel α-subunit isoforms exhibit varying degrees of sensitivity to TTX. This differential sensitivity allows for the classification of NaV channels into two main categories: this compound-Sensitive (TTX-S) and this compound-Resistant (TTX-R) mdpi.comfrontiersin.orgmdpi.comtandfonline.commdpi.comtandfonline.com. TTX-S channels are blocked by TTX at nanomolar concentrations, whereas TTX-R channels require micromolar or higher concentrations for effective blockade sigmaaldrich.commdpi.com.

The TTX-sensitive subtypes are characterized by their high affinity for TTX, with half-maximal inhibitory concentrations (IC50) generally below 30 nM tandfonline.com. These channels are predominantly found in the central nervous system (CNS), peripheral nervous system (PNS), and skeletal muscle sigmaaldrich.commdpi.commdpi.comfrontiersin.org.

| NaV Subtype | Sensitivity | Primary Location(s) | Representative TTX IC50 (nM) |

| NaV1.1 | TTX-S | CNS | 4.1 |

| NaV1.2 | TTX-S | CNS | 14 |

| NaV1.3 | TTX-S | CNS, PNS | 2.0 |

| NaV1.4 | TTX-S | Skeletal Muscle | 7.6 |

| NaV1.6 | TTX-S | CNS, PNS | 2.3 |

| NaV1.7 | TTX-S | PNS (nociceptors) | 36 |

The TTX-resistant subtypes, including NaV1.5, NaV1.8, and NaV1.9, exhibit significantly lower sensitivity to TTX, requiring concentrations in the micromolar range for blockade sigmaaldrich.commdpi.comtandfonline.com.

NaV1.5: This subtype is primarily expressed in the heart and is notable for its relative resistance to TTX, attributed in part to the presence of a cysteine residue at a key position in the pore region that differs from the aromatic residues found in TTX-sensitive isoforms mdpi.comsigmaaldrich.comtandfonline.commdpi.comtandfonline.com.

NaV1.8 and NaV1.9: These subtypes are predominantly expressed in dorsal root ganglion (DRG) neurons and play crucial roles in pain sensation and the processing of nociceptive signals sigmaaldrich.comtandfonline.commdpi.comnih.govfrontiersin.org. Their resistance to TTX is linked to specific amino acid substitutions in their pore regions, often involving serine residues at critical sites researchgate.net.

The differential sensitivity of these NaV channel isoforms to TTX is a direct consequence of variations in their amino acid sequences, particularly within the TTX binding site. These molecular differences underscore the intricate relationship between channel structure and toxin interaction, providing a basis for understanding both the neurotoxic effects of TTX and its potential therapeutic applications.

Electrophysiological and Biophysical Consequences of this compound Binding

The primary mechanism by which TTX exerts its action is through a direct physical blockade of the sodium channel pore tandfonline.comresearchgate.netresearchgate.nettandfonline.com. This blockade prevents the influx of sodium ions (Na⁺) into the cell, which is essential for the depolarization phase of the action potential tandfonline.comebi.ac.uklibretexts.org. The binding of TTX is highly specific and occurs from the extracellular side of the nerve membrane, typically at the selectivity filter region of the channel researchgate.netnih.govjst.go.jp.

Inhibition of Sodium Ion Flux and Action Potential Generation

This compound's potent inhibition of sodium ion flux is the direct cause of its blockade of action potential generation and propagation tandfonline.comebi.ac.ukresearchgate.netresearchgate.nettandfonline.com. By binding to the outer pore of voltage-gated sodium channels, TTX physically occludes the channel, preventing Na⁺ ions from passing through tandfonline.comresearchgate.netresearchgate.nettandfonline.com. This blockage effectively halts the inward flow of sodium ions that normally drives the rising phase of the action potential tandfonline.comebi.ac.uklibretexts.org. Consequently, nerve cells are unable to generate or conduct electrical signals, leading to paralysis, particularly of respiratory muscles tandfonline.comebi.ac.uk.

Research has identified varying affinities of TTX for different sodium channel subtypes, a phenomenon attributed to amino acid substitutions in or near the TTX-binding site tandfonline.comnih.govtandfonline.comnih.gov. These differences in binding affinity have led to the classification of sodium channels into TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) categories nih.govnih.govtandfonline.com. TTX-S channels are blocked at nanomolar concentrations, while TTX-R channels require micromolar concentrations for blockade nih.govtandfonline.com. For instance, TTX exhibits IC₅₀ values in the low nanomolar range for channels like Nav1.6, Nav1.1, Nav1.3, Nav1.4, Nav1.2, and Nav1.7, indicating high potency nih.govtandfonline.comtocris.comtocris.com. In contrast, TTX-resistant channels, such as those found in certain snake populations, can have IC₅₀ values in the micromolar range nih.govnih.gov.

Data Table 1: this compound (TTX) Sensitivity of Mammalian Sodium Channel Subtypes

| Sodium Channel Subtype | Approximate IC₅₀ (nM) | Reference |

| Nav1.1 | 4.1 | tocris.comtocris.com |

| Nav1.2 | 14 | tocris.comtocris.com |

| Nav1.3 | 5.3 | tocris.comtocris.com |

| Nav1.4 | 7.6 | tocris.comtocris.com |

| Nav1.5 | >30 (TTX-R) | tandfonline.com |

| Nav1.6 | 2.3 | tocris.comtocris.com |

| Nav1.7 | 36 | tocris.comtocris.com |

| Nav1.8 | >30 (TTX-R) | tandfonline.com |

| Nav1.9 | >30 (TTX-R) | tandfonline.com |

Note: IC₅₀ values represent the concentration of TTX required to inhibit 50% of the sodium channel activity. TTX-R indicates TTX-resistant channels.

Preservation of Channel Gating Mechanisms

A key characteristic of TTX's action is that it blocks the channel pore without fundamentally altering the channel's gating mechanisms researchgate.netnih.govjst.go.jp. Gating refers to the process by which the channel opens and closes in response to changes in membrane voltage. Studies using voltage-clamp techniques have shown that TTX does not interfere with the voltage sensors or the conformational changes that underlie channel activation and inactivation nih.govnih.gov. Instead, TTX acts as a physical plug, preventing ion permeation even when the channel is in an open state due to voltage changes tandfonline.comnih.govnih.gov.

Research has indicated that TTX binding may have an allosteric effect on the access of internal cations to the channel's interior, but it does not disrupt the fundamental voltage-sensing machinery nih.gov. Specifically, experiments measuring sodium gating currents—the currents associated with the movement of voltage sensors—have shown that TTX does not significantly alter the size or kinetics of these currents nih.gov. This suggests that while TTX blocks the pore, the voltage-dependent conformational changes that control channel opening and closing remain intact researchgate.netnih.govnih.gov.

Compound List

this compound (TTX)

Saxitoxin (B1146349) (STX)

Aconitine

Veratridine

Palytoxin

Local anesthetics

Mechanisms of Tetrodotoxin Resistance in Producer and Co Evolving Organisms

Genetic Modifications in Voltage-Gated Sodium Channels

The most widely studied mechanism of TTX resistance involves alterations in the structure of VGSCs, specifically at the toxin's binding site within the outer pore region of the channel. These modifications reduce the affinity of TTX for the channel, thereby preventing the blockage of sodium ion influx.

Amino Acid Substitutions in Pore Loops and Their Impact on Tetrodotoxin Binding Affinity

TTX binds to specific amino acid residues located in the pore loops of VGSCs, particularly within the P-loops of domains I and IV. Resistance is often conferred by substitutions of aromatic amino acids with non-aromatic ones at these critical sites. These changes alter the molecular environment of the pore, disrupting TTX's ability to bind effectively.

Pufferfish: In pufferfish (Tetraodontidae), resistance is achieved through multiple amino acid substitutions across various VGSC paralogs. For instance, a key substitution involves replacing an aromatic amino acid with a non-aromatic one (e.g., Asn or Cys) in domain I of the NaV1.4 channel, significantly reducing TTX binding affinity mdpi.comu-tokyo.ac.jpnih.govnih.govnih.gov. These substitutions have evolved independently multiple times across different pufferfish VGSC genes, indicating strong selective pressure nih.gov.

Snakes: Garter snakes (Thamnophis spp.), which prey on toxic newts, have also evolved TTX resistance through similar alterations in their NaV1.4 channels. Studies have identified specific amino acid substitutions, such as isoleucine to valine (I1561V) in domain IV and other changes in domain III and IV P-loops, that confer resistance by diminishing TTX binding pnas.orgelifesciences.orgpnas.orgoup.comtandfonline.commdpi.comnih.govnih.govwikipedia.org. These mutations have arisen independently multiple times in different snake lineages, demonstrating convergent evolution pnas.orgoup.comwikipedia.org.

Newts: Similarly, TTX-bearing newts (Taricha spp.) possess resistance mechanisms involving changes in their VGSCs, with substitutions occurring across several NaV gene paralogs nih.govresearchgate.net.

The precise amino acid substitutions and their locations can vary between species, but the general principle involves modifying the TTX binding pocket to reduce affinity nih.govtandfonline.comnih.govjuniperpublishers.com.

Evolution of Target-Site Insensitivity

The evolution of TTX resistance through target-site insensitivity is a prime example of an evolutionary arms race, where prey evolve higher toxicity, and predators evolve counter-adaptations elifesciences.orgpnas.orgresearchgate.net. This process often involves parallel evolution, where similar genetic solutions are found independently in different lineages facing the same selective pressure pnas.orgoup.comnih.govresearchgate.net.

Convergent Evolution: The recurrence of specific amino acid substitutions, such as the I1561V mutation in garter snakes, across geographically separated populations and even different species, highlights the predictable nature of this adaptation pnas.orgoup.comtandfonline.com. This convergence is likely driven by functional constraints, meaning that only a limited number of amino acid changes can confer TTX resistance without severely compromising the essential functions of the sodium channel, such as ion selectivity and gating nih.govpnas.orgelifesciences.orgoup.comjuniperpublishers.comresearchgate.netroyalsocietypublishing.org.

Gene Duplication and Conversion: In some cases, like in newts, gene duplication events followed by gene conversion have facilitated the spread and integration of resistance-conferring mutations across multiple VGSC paralogs nih.govresearchgate.net.

This compound-Binding Proteins for Toxin Sequestration and Transport

Beyond direct modifications of the target site, some organisms have evolved auxiliary proteins that bind TTX, sequestering it and preventing it from reaching the VGSCs. These proteins play a crucial role in managing the toxin within the organism's tissues.

Identification and Characterization of Specific Binding Proteins (e.g., PSTBP)

Several TTX-binding proteins (TTX-BPs) have been identified in various TTX-accumulating species. The most well-characterized among these is the saxitoxin- and this compound-binding protein (PSTBP).

PSTBP in Pufferfish: PSTBP was first identified in the plasma of pufferfish (e.g., Fugu pardalis) mdpi.comnih.govnih.govnih.govresearchgate.netnih.govdergipark.org.trmdpi.com. PSTBP is typically a dimeric glycoprotein (B1211001) and is thought to function as a carrier protein, transporting TTX through the bloodstream mdpi.comnih.govnih.govnih.govnih.govdergipark.org.trmdpi.com. It has been found in the plasma, liver, ovaries, and skin of toxic pufferfish species, suggesting a role in the distribution and accumulation of TTX mdpi.comnih.govnih.govmdpi.com. PSTBP genes are found in toxic pufferfish, particularly within the Takifugu genus, and appear to have evolved through gene duplication and fusion of tributyltin-binding protein type 2 (TBT-bp2) genes mdpi.comoup.com.

Other TTX-Binding Proteins: Other TTX-binding proteins have also been identified, such as peroxiredoxin-1 in Takifugu bimaculatus, which promotes cellular uptake of TTX, and vitellogenin, identified in the ovaries of Takifugu pardalis nih.gov. Saxiphilin, a protein found in amphibians, has also been proposed to act as a toxin sponge for saxitoxin (B1146349) (STX), a related toxin nih.govelifesciences.orgjcu.edu.au.

Role in Tissue-Specific Toxin Accumulation and Resistance

TTX-binding proteins facilitate resistance by binding to TTX in the organism's plasma and tissues, effectively sequestering the toxin and preventing it from interacting with its physiological target, the VGSCs mdpi.comnih.govnih.govdergipark.org.trresearchgate.net. This sequestration mechanism is crucial for preventing autointoxication, especially in organisms that accumulate high concentrations of TTX, such as pufferfish.

Transport and Accumulation: PSTBP's presence in the circulatory system and its localization in specific tissues like the liver, ovaries, and skin suggest it plays a vital role in the transport and accumulation of TTX, potentially directing it to sites where it can be stored or secreted without causing harm mdpi.comnih.govnih.govmdpi.com. For example, in pufferfish, PSTBP is thought to transport TTX to the skin, where it may be secreted as a defense mechanism mdpi.com.

Protection of VGSCs: By binding TTX, these proteins act as a buffer, reducing the free concentration of the toxin available to block sodium channels. This mechanism complements target-site insensitivity by providing an additional layer of protection.

Other Potential Resistance Mechanisms

While genetic modifications of VGSCs and the presence of TTX-binding proteins are the most prominent resistance mechanisms, other strategies may also contribute:

Enhanced Toxin Metabolism or Excretion: Although less extensively documented for TTX compared to other toxins, some organisms might possess enhanced metabolic pathways to break down TTX or more efficient mechanisms for excreting the toxin from their bodies. However, research in this area is limited, and these mechanisms are not as well-understood as the primary ones oup.comontosight.ai.

Ecological and Evolutionary Biology of Tetrodotoxin

Adaptive Roles in Inter-Species Interactions

The potent neurotoxicity of tetrodotoxin, which blocks voltage-gated sodium channels, makes it a powerful agent in mediating interactions between different species. matec-conferences.orgmdpi.com This is most evident in its role as a chemical defense, but its functions extend to other ecological contexts as well.

The most well-documented adaptive role of this compound is as an anti-predator defense mechanism. mdpi.comresearchgate.net Many organisms that possess TTX are not inherently immune to its effects and have evolved resistance to avoid self-intoxication. wikipedia.org The toxin is often concentrated in the skin and eggs of TTX-bearing amphibians, providing a primary line of defense against predation. nih.govmdpi.com For instance, newts of the genus Taricha possess high levels of TTX in their skin, which can be lethal to most potential predators. mdpi.comhawaii.edu When threatened, these newts may engage in a defensive posture, exposing their brightly colored undersides and secreting TTX from dorsal glands. mdpi.com

Female pufferfish can transfer TTX to their eggs, which enhances the eggs' defense against predators. nih.gov Studies have shown that non-toxic fish can recognize TTX by taste and smell, and will quickly spit out pufferfish eggs that contain the toxin. nih.gov The presence of TTX in the skin of pufferfish, often released when the fish inflates its body in response to a threat, also serves to repel predators. nih.gov

The coevolutionary relationship between Taricha newts and their garter snake predators (Thamnophis species) is a classic example of the defensive role of TTX. mdpi.com Some populations of garter snakes have evolved resistance to TTX, allowing them to prey on the toxic newts. wikipedia.orgmdpi.com This has led to a geographic mosaic of coevolution, where the levels of TTX in newts and the resistance in snakes vary among different populations. researchgate.net

Similarly, several terrestrial amphibians, such as those in the genus Atelopus, and marine organisms like the blue-ringed octopus (Hapalochlaena species) and the goby Yongeichthys criniger, have high concentrations of TTX in their skin, suggesting a primary defensive function. mdpi.comnih.gov In some cases, the presence of TTX is associated with aposematic (warning) coloration, further indicating its role in deterring predators. nih.gov

Beyond its role in deterring predators, this compound also functions as a chemical signal in communication between members of the same species.

In some species, TTX plays a crucial role in reproduction. nih.gov For example, in the pufferfish Takifugu niphobles, TTX acts as a sex pheromone. nih.govresearchgate.net During the breeding season, ovulating females release TTX, which attracts sexually receptive males. nih.govresearchgate.net The toxin accumulates in the oocytes and is then transferred to the ovarian cavity fluid during ovulation, from where it is released. researchgate.net

Research on California newts (Taricha torosa) suggests that TTX may also influence breeding behavior and site fidelity. nih.gov Adult male newts with lower TTX concentrations have been observed to abandon breeding sites when they encounter males with higher toxin levels. nih.gov This suggests that TTX levels may play a role in male-male competition and the selection of breeding locations. Furthermore, studies on the pufferfish Takifugu rubripes have shown a correlation between high TTX content and lower plasma cortisol levels, although the direct link to reproductive hormones is still under investigation. mdpi.com In another pufferfish species, Lagocephalus sceleratus, gonadal TTX levels were found to be better predicted by the sex and weight of the individual rather than by levels of the steroid hormone β-estradiol. mdpi.com

This compound can also serve as a warning signal to other individuals of the same species. mdpi.com In larval California newts (Taricha torosa), TTX released by cannibalistic adults acts as an alarm cue, causing the larvae to increase their hiding behavior. nih.govnih.gov This demonstrates that TTX can function as a chemical signal to avoid predation from conspecifics. mdpi.com

While primarily known for its defensive capabilities, there is evidence that this compound can also be used offensively for prey capture. pnas.org An undescribed species of planocerid flatworm found on the island of Guam contains high levels of TTX and its analogs. pnas.org Ecological experiments have shown that this flatworm uses TTX to subdue and capture mobile prey. pnas.org The concentration of TTX in the flatworm's pharynx decreases after feeding, indicating its use in predation. pnas.org This discovery highlights the functional diversity of TTX in ecological interactions.

Intra-Species Chemical Communication and Signaling

Evolutionary Trajectories of this compound Systems

The presence of this compound (TTX) in a diverse array of unrelated organisms and the corresponding evolution of resistance in their predators provide a compelling model for studying evolutionary dynamics. The intricate interplay of genetic adaptation, selective pressures, and potential gene transfer mechanisms has shaped the distribution and impact of this potent neurotoxin.

Convergent Evolution of this compound Production and Resistance

The independent evolution of similar traits in unrelated lineages, known as convergent evolution, is a prominent feature of this compound systems. This phenomenon is observed in both the animals that possess the toxin and the predators that have developed resistance to it. nih.gov

Resistance to TTX has evolved multiple times in various animals that are either prey, accumulating TTX for defense, or predators of toxic organisms. wikipedia.orgnih.gov This resistance is most commonly achieved through specific mutations in the genes encoding voltage-gated sodium channels (NaV), which are the direct target of TTX. wikipedia.orgelifesciences.org The toxin functions by binding to the outer pore of these channels, blocking the passage of sodium ions and thereby preventing the generation of action potentials in nerve and muscle cells. wikipedia.orgpnas.org

Mutations that confer resistance typically alter the amino acid sequence in the P-loop region of the NaV channel, which forms the outer pore and the toxin's binding site. pnas.orgunr.edu Remarkably, studies have shown that in disparate lineages, such as pufferfish and garter snakes, resistance-conferring substitutions have occurred at the same or structurally equivalent positions within the channel protein. nih.govpnas.orgresearchgate.net This molecular convergence is thought to be driven by the strong functional constraints on the sodium channel; only a limited number of changes can confer resistance without critically impairing the channel's essential function of ion conduction. nih.govpnas.org

For instance, TTX resistance has evolved independently in different populations of the same garter snake species, Thamnophis sirtalis, through different amino acid substitutions in the same NaV1.4 gene. wikipedia.orgbrodielab.org Similarly, different species of snakes that prey on toxic amphibians have independently acquired mutations in the NaV1.4 gene, often at the same few amino acid positions. pnas.orgusu.edu This repeated evolution of resistance through a limited set of molecular pathways highlights the predictability of evolutionary adaptation under strong, specific selection pressures. pnas.orgresearchgate.net

Beyond target-site insensitivity, another mechanism of TTX resistance has been identified in some animals: the presence of toxin-binding proteins. wikipedia.org These proteins can sequester TTX, preventing it from reaching the vulnerable sodium channels. wikipedia.org This represents an alternative evolutionary strategy to cope with the presence of the toxin.

Table 1: Examples of Convergent Evolution in TTX Resistance

| Organism Group | Mechanism of Resistance | Gene/Protein Involved | Key Research Findings |

|---|---|---|---|

| Garter Snakes (Thamnophis spp.) | Amino acid substitutions in the toxin binding site. elifesciences.orgvt.edu | Voltage-gated sodium channel (NaV1.4). elifesciences.orgvt.edu | Different populations and species have independently evolved resistance through mutations at the same or similar positions in the NaV1.4 gene. pnas.orgpnas.orgusu.edu |

| Pufferfish (Tetraodontidae) | Amino acid substitutions in the P-loops of multiple NaV paralogs. core.ac.uk | Multiple voltage-gated sodium channel paralogs (e.g., NaV1.4, NaV1.6, NaV1.7). core.ac.uk | Have evolved TTX-resistant sodium channels in various tissues, often through shared amino acid substitutions across different channel types. core.ac.uk |

| Softshell Clams (Mya arenaria) | Substitutions in the P-loop region of the NaV channel. nih.gov | Skeletal muscle and neuronal NaV channels. nih.gov | Evolved resistance to saxitoxin (B1146349) (a related toxin) and TTX through convergent amino acid changes in their sodium channels. nih.gov |

| Newts (Taricha spp.) | Chemical and structural changes in voltage-gated sodium channels. nih.gov | Voltage-gated sodium channels (NaV). nih.gov | Have evolved TTX resistance in parallel with their predators, the garter snakes, through similar physiological mechanisms. nih.gov |

Predator-Prey Coevolutionary Arms Races (e.g., Newts and Garter Snakes)

The relationship between the toxic rough-skinned newt (Taricha granulosa) and the common garter snake (Thamnophis sirtalis) in western North America is a classic example of a coevolutionary arms race. bioone.orgucpress.edu In this dynamic, the prey (newt) evolves increasingly potent defenses (higher levels of TTX), while the predator (garter snake) evolves stronger counter-defenses (higher resistance to TTX). bioone.orgucpress.edu

Newts in the genus Taricha possess high concentrations of TTX in their skin, which serves as a potent defense against most predators. pnas.orgvt.edu However, some populations of garter snakes have evolved the ability to prey on these toxic newts. vt.eduresearchgate.net This has led to a geographic mosaic of coevolution, where the levels of newt toxicity and snake resistance vary dramatically among different locations. molecularecologist.com In some areas, the newts are extremely toxic, and the local garter snakes have correspondingly high levels of resistance. In other areas, where newts have low or no toxicity, the snakes lack significant resistance. molecularecologist.com

The primary mechanism for TTX resistance in garter snakes is mutations in the skeletal muscle voltage-gated sodium channel, NaV1.4. unr.eduvt.edu These mutations reduce the binding affinity of TTX to the channel, allowing the snake to survive ingestion of the toxin. unr.edu Research has shown that the evolution of TTX resistance in garter snakes has occurred independently in different species and even in different populations of the same species. pnas.orgunr.eduusu.edu For example, Thamnophis sirtalis and the aquatic garter snake, Thamnophis couchii, have both independently evolved elevated resistance to TTX in response to preying on different toxic newt species. researchgate.net

This coevolutionary struggle is not without costs. The mutations that confer TTX resistance in garter snakes can also impair the normal function of the sodium channel, leading to trade-offs. elifesciences.org For instance, highly resistant snakes may exhibit reduced locomotor performance, making them more vulnerable to their own predators. researchgate.net This antagonistic pleiotropy—where a gene has a beneficial effect on one trait (resistance) but a detrimental effect on another (muscle function)—likely constrains the evolution of extreme resistance and helps to maintain the geographic mosaic of the arms race. elifesciences.org

Studies have identified specific amino acid substitutions in the NaV1.4 gene that are responsible for different levels of resistance. usu.edu The accumulation of these mutations appears to follow a predictable path, with certain initial mutations potentially facilitating the subsequent evolution of higher resistance levels. brodielab.org The genetic architecture of this adaptation appears to be relatively simple, with alleles in the NaV1.4 gene having a major effect on the resistance phenotype. unr.eduusu.edu

Table 2: Key Findings in the Newt-Garter Snake Arms Race

| Finding | Organisms Involved | Genetic/Physiological Basis | Evolutionary Implication |

|---|---|---|---|

| Geographic Mosaic of Coevolution | Taricha newts and Thamnophis garter snakes. molecularecologist.com | Varying levels of TTX in newts and corresponding levels of resistance mutations in snakes across different locations. molecularecologist.com | Demonstrates reciprocal selection and localized adaptation in a predator-prey interaction. bioone.orgucpress.edu |

| Independent Evolution of Resistance | Thamnophis sirtalis, Thamnophis couchii, Thamnophis atratus. usu.eduresearchgate.net | Independent acquisition of amino acid changes in the NaV1.4 sodium channel gene. pnas.orgusu.edu | Highlights the convergent nature of adaptation to a strong selective pressure. pnas.org |

| Fitness Trade-offs | TTX-resistant garter snakes. elifesciences.org | Resistance-conferring mutations can impair the biophysical function of the sodium channel, affecting muscle performance. elifesciences.org | Constrains the evolution of resistance and contributes to the maintenance of variation in the arms race. elifesciences.org |

| Stepwise Accumulation of Resistance Mutations | Thamnophis sirtalis. brodielab.org | An initial isoleucine-to-valine mutation appears to be a common first step, enabling further resistance-enhancing mutations. brodielab.org | Suggests a predictable evolutionary trajectory for the development of a complex adaptation. brodielab.org |

Horizontal Gene Transfer Hypotheses in Toxin Acquisition

The wide and sporadic distribution of this compound across distantly related animal phyla, from pufferfish to newts to blue-ringed octopuses, has long puzzled biologists. nih.govnih.gov One leading hypothesis to explain this distribution is that the genetic machinery for TTX production is not native to these animals but is instead acquired from symbiotic microorganisms. nih.govnih.gov The transfer of these genes between different bacterial species, and potentially from bacteria to their hosts, could occur through horizontal gene transfer (HGT). nih.govfrontiersin.org

HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. usda.gov In bacteria, HGT is a major driver of evolution, allowing for the rapid acquisition of new traits, such as antibiotic resistance or, hypothetically, toxin synthesis. frontiersin.org Several lines of evidence support the HGT hypothesis for TTX. TTX-producing bacteria, including species of Vibrio, Pseudomonas, and Bacillus, have been isolated from various TTX-bearing marine animals. nih.govnih.gov The inconsistent production of TTX by these bacteria in culture has been a challenge, but it is suggested that the toxin's biosynthetic genes may be located on mobile genetic elements like plasmids. researchgate.netmdpi.com

The concept of multiple HGT events could explain the presence of TTX-producing bacteria in phylogenetically diverse hosts. nih.gov It is considered unlikely that the complex biosynthetic pathway for TTX would have evolved independently so many times in different animal lineages. nih.gov Therefore, a more parsimonious explanation is the transfer of the necessary genes among bacteria, which are then acquired by host organisms through their diet or other symbiotic associations. nih.gov

Research into the genetics of TTX-producing bacteria is ongoing. One study identified a plasmid, pNe-1, in an Aeromonas strain whose copy number was associated with the level of TTX production, suggesting that genes for TTX synthesis might be located on this plasmid. researchgate.netmdpi.com The presence of genes related to secretion systems and transposons on such plasmids indicates a potential mechanism for the transfer of TTX production capability between bacteria. researchgate.net While the complete biosynthetic gene cluster for TTX has yet to be definitively identified, the HGT hypothesis remains a compelling explanation for the toxin's evolutionary origins and broad distribution. nih.govplos.org

Advanced Research Methodologies and Applications of Tetrodotoxin

Tetrodotoxin as a Research Tool in Neurophysiology and Pharmacology

The unique ability of this compound to selectively block voltage-gated sodium channels (NaV) has made it a cornerstone of research in neurophysiology and pharmacology. matec-conferences.orgresearchgate.netresearchgate.net By inhibiting the influx of sodium ions, TTX effectively prevents the generation and propagation of action potentials in most nerve and muscle cells, allowing researchers to isolate and study various cellular and systemic processes. tandfonline.comtandfonline.com

Characterization and Subtype Differentiation of Voltage-Gated Sodium Channels

This compound is fundamentally important for the classification and study of voltage-gated sodium channel subtypes. researchgate.net The nine known mammalian NaV channel isoforms (NaV1.1–NaV1.9) are broadly categorized based on their sensitivity to TTX. tandfonline.com

TTX-Sensitive (TTX-S) Channels: NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 are highly sensitive to TTX, being blocked by nanomolar concentrations. tandfonline.comtocris.com

TTX-Resistant (TTX-R) Channels: NaV1.5, NaV1.8, and NaV1.9 are significantly less sensitive, requiring micromolar concentrations of TTX for blockage. tandfonline.commdpi.com

This differential sensitivity is primarily due to specific amino acid variations in the outer pore (P-loop) region of the channel, which constitutes the TTX binding site. tandfonline.commdpi.com For instance, a key residue in domain I of TTX-S channels is typically an aromatic amino acid (tyrosine or phenylalanine), whereas in TTX-R channels, it is replaced by a non-aromatic residue like cysteine or serine. mdpi.com

Researchers utilize TTX and its derivatives to probe the structure and function of these channels. By creating mutations in the channel's amino acid sequence and observing the resulting changes in TTX affinity, scientists can identify the specific residues critical for toxin binding and channel function. nih.gov For example, studies have shown that mutating certain residues in the NaV1.7 channel can dramatically alter its affinity for toxins like saxitoxin (B1146349) while having less effect on TTX binding, providing insights into the subtle structural differences that govern ligand-channel interactions. pnas.org

| Channel Subtype | Sensitivity to TTX | Typical IC50 | Key Amino Acid Residue (Domain I) |

| NaV1.1 | Sensitive | <30 nM | Aromatic |

| NaV1.2 | Sensitive | <30 nM | Aromatic |

| NaV1.3 | Sensitive | <30 nM | Aromatic |

| NaV1.4 | Sensitive | <30 nM | Aromatic |

| NaV1.5 | Resistant | >30 nM | Non-aromatic (e.g., Cysteine) |

| NaV1.6 | Sensitive | <30 nM | Aromatic |

| NaV1.7 | Sensitive | <30 nM | Aromatic |

| NaV1.8 | Resistant | >30 nM | Non-aromatic |

| NaV1.9 | Resistant | >30 nM | Non-aromatic |

This table summarizes the classification of voltage-gated sodium channel subtypes based on their sensitivity to this compound. Data sourced from tandfonline.commdpi.com.

Studies on Membrane Excitability and Synaptic Transmission

This compound's ability to silence action potentials makes it an invaluable tool for dissecting the components of membrane excitability and synaptic communication. researchgate.netmdpi.com By applying TTX, researchers can eliminate sodium-dependent action potentials and isolate other electrical events, such as those mediated by calcium or potassium channels. researchgate.net

In studies of synaptic transmission, TTX is used to separate presynaptic and postsynaptic events. For instance, by blocking presynaptic action potentials with TTX, scientists can investigate neurotransmitter release that is triggered by direct, artificial depolarization of the presynaptic terminal. nih.gov This has been crucial in understanding the calcium-dependent nature of neurotransmitter release. nih.gov Furthermore, TTX allows for the study of miniature end-plate potentials (MEPPs), which are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of single vesicles of neurotransmitter, without the interference of larger, action potential-evoked responses. tmc.edu

In Vivo Applications in Neurobiological Studies (e.g., Reversible Neural Inhibition)

The precise and potent action of TTX also lends itself to in vivo studies for the temporary and reversible inactivation of specific brain regions or neural pathways. By locally infusing minute quantities of TTX, researchers can create a transient "lesion," effectively silencing the activity of a targeted group of neurons. matec-conferences.org This technique of reversible neural inhibition is powerful for establishing causal links between the activity of a specific neural population and an observable behavior. Once the TTX is metabolized or diffuses away, neural function returns, allowing for within-subject experimental designs. This approach has been instrumental in mapping brain circuits involved in learning, memory, and sensory processing.

Analytical Methods for Detection and Quantification in Research

The potent toxicity of this compound necessitates sensitive and reliable analytical methods for its detection and quantification in various samples, from marine organisms to biological fluids. frontiersin.orgnih.gov Research in ecology, food safety, and pharmacology relies on these techniques to understand TTX distribution, accumulation, and effects. nih.gov

Bioassays (e.g., Mouse Bioassay)

The mouse bioassay (MBA) has historically been the standard method for determining the toxicity of samples containing TTX. tandfonline.com This in vivo assay involves the intraperitoneal injection of a toxin extract into mice and observing the time to death. frontiersin.org

The toxicity is quantified in "mouse units" (MU), where one MU is defined as the amount of toxin that kills a 20-gram male mouse within 30 minutes. tandfonline.comfrontiersin.org While the MBA provides a direct measure of biological toxicity, it suffers from several limitations, including low precision, a lack of specificity (it cannot distinguish TTX from other toxins like saxitoxin), and significant ethical concerns regarding the use of live animals. frontiersin.orgtandfonline.com Differences in susceptibility to TTX among various mouse strains can also affect the reproducibility of the results. nih.gov

Immunoassays (e.g., ELISA, Competitive Inhibition Enzymatic Immunoassay)

To overcome the limitations of the MBA, various immunoassays have been developed for the detection of TTX. frontiersin.orgspkx.net.cn These methods are based on the highly specific binding between an antibody and the TTX molecule.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances. In a competitive ELISA for TTX, a known amount of TTX is pre-coated onto the wells of a microtiter plate. r-biopharm.com The sample extract is then added along with a specific anti-TTX monoclonal antibody. The TTX in the sample competes with the coated TTX for binding to the antibody. r-biopharm.com A secondary antibody linked to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is introduced that produces a color change in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of TTX in the sample. Various ELISA kits are commercially available with detection limits often in the low nanogram per milliliter (ng/mL) range. creative-diagnostics.combiocompare.comtandfonline.com

Competitive Inhibition Enzymatic Immunoassay (CIEIA): The CIEIA is another form of competitive immunoassay that has been refined for TTX quantification. nih.govplos.org Similar to ELISA, it relies on the competition between free TTX (from the sample) and a labeled or bound TTX conjugate for a limited number of anti-TTX antibody binding sites. nih.govdoaj.org CIEIA has been shown to be a highly repeatable and sensitive method for quantifying TTX, with a linear range often between 10 and 500 ng/mL. nih.govplos.org It is considered more cost-effective and less time-consuming than instrumental methods like High-Performance Liquid Chromatography (HPLC), making it suitable for screening large numbers of samples. nih.govnih.gov

| Analytical Method | Principle | Common Application | Advantages | Disadvantages |

| Mouse Bioassay (MBA) | In vivo toxicity measurement based on time to death in mice. | Official method for regulatory testing of seafood toxicity. | Directly measures biological toxicity. | Low precision, lack of specificity, ethical concerns, strain variability. frontiersin.orgtandfonline.comnih.gov |

| ELISA | Competitive binding between sample TTX and coated TTX for a specific antibody. | Screening of TTX in seafood and water samples. | High sensitivity, high throughput, relatively fast. r-biopharm.comcreative-diagnostics.comtandfonline.com | Can have variability, potential for cross-reactivity. foodsafety.or.kr |

| CIEIA | Competitive binding between free TTX and a TTX-conjugate for a specific antibody. | Quantification of TTX in research samples (e.g., tissue extracts). | Good accuracy and repeatability, cost-effective, more sensitive than some instrumental methods. nih.govplos.orgdoaj.org | Requires specific antibodies, may not detect all TTX analogs. foodsafety.or.kr |

This table provides a comparative overview of common analytical methods for this compound detection.

Chromatographic and Spectrometric Techniques

Advanced analytical techniques combining chromatography for separation and spectrometry for detection are indispensable for the accurate quantification and identification of this compound (TTX) and its analogues in various complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, HPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred instrumental method for the detection and quantification of this compound due to its high sensitivity, specificity, and accuracy. mdpi.comresearchgate.net This technique allows for the simultaneous identification and quantification of the toxin and its analogues, offering efficient and rapid analysis with low detection limits and good linear ranges. researchgate.netfrontiersin.org Different platforms, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are utilized depending on the analytical need.

HPLC-MS/MS is a common and robust technique for TTX detection. frontiersin.org For instance, a method was developed for analyzing TTX in gastropods, achieving a limit of detection (LOD) of 0.5 μg/kg in the sample matrix and a linear range of 0.1–100 ng/mL. mdpi.com Another HPLC-MS/MS method demonstrated excellent linearity for solvent-based standards (0.01-7.5 µg/mL) and matrix-matched standards (0.05-37.50 µg/g). nih.gov

UPLC-MS/MS, often referred to as UHPLC-MS/MS, offers advantages in terms of speed and resolution. frontiersin.org It has been successfully employed for the quantitative analysis of TTX in samples like conch and pufferfish, with reported LODs as low as 1.46 ng/mL. frontiersin.org Combining UPLC with proton-enhanced electrospray ionization (ESI)-tandem mass spectrometry has enabled the accurate and fast determination of TTX with an LOD as low as 20 pg/g. mdpi.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) is a specific type of LC technique particularly useful for retaining and analyzing highly polar molecules like TTX, especially in complex water-rich matrices such as plasma and urine. frontiersin.org HILIC coupled with MS/MS enhances ionization efficiency and improves the mass spectrometric response. frontiersin.org

The choice of chromatographic column is critical. While reverse-phase columns have been used, they may not separate all TTX analogues. foodsafety.or.kr Amide columns and HILIC columns are often preferred for better separation and retention of these hydrophilic toxins. mdpi.comfoodsafety.or.kr

Table 1: Performance of Various LC-MS/MS Methods for this compound (TTX) Detection

| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| HPLC-MS/MS | Gastropods | LOD: 0.5 μg/kg | 0.1–100 ng/mL | Effective for trace and high-level contamination analysis. | mdpi.com |

| HPLC-MS/MS | Pufferfish, Trumpet Shellfish | - | 0.01-7.5 µg/mL (solvent); 0.05-37.50 µg/g (matrix) | Robust method with good inter-day repeatability. | nih.gov |

| UPLC-MS/MS | Conch, Pufferfish | LOD: 1.46 ng/mL | - | Good recovery (80-92%) achieved with this method. | frontiersin.org |

| UPLC-MS/MS | Pufferfish Tissues | LOD: 20 pg/g | - | Proton-enhanced ESI improved sensitivity. | mdpi.comnih.gov |

| HILIC-UPLC-MS/MS | Shellfish | - | - | Validated for both paralytic shellfish toxins and TTX. | waters.com |

| LC-ESI-MS | Mouse Serum | LOD: 0.5 ng/mL | 0.1-100 ng/mL | Column-switching technique allowed direct serum injection. | oup.com |

Sample Preparation and Purification Strategies (e.g., SPE, IAC, SPME)

Effective sample preparation is crucial to remove matrix interferences and concentrate the target analyte before LC-MS/MS analysis, especially given the complex nature of biological and food samples. frontiersin.org

Solid Phase Extraction (SPE) is a widely used clean-up technique. Various SPE cartridges are employed based on the sample matrix and analytical requirements. Cation exchange SPE cartridges have proven effective for cleaning up TTX from biological matrices like gastropods. mdpi.comnih.gov Graphitized carbon SPE cartridges are noted for their desalting capabilities. nih.gov For highly polar compounds like TTX, HILIC-type SPE carriers are also utilized. frontiersin.org Studies have compared different SPE cartridges, including strong cation exchanger (SCX), propanesulfonic acid (PRS), and weak cation exchanger (WCX), finding they all had good capacity for retaining TTX. jto.ac.cn The combination of an octadecyl silane (B1218182) (C18) cartridge with a WCX cartridge was shown to be even more effective. jto.ac.cn

Immunoaffinity Chromatography (IAC) offers a highly selective sample preparation method. frontiersin.org IAC utilizes antibodies that specifically bind to TTX, allowing for effective purification from complex matrices before instrumental analysis. frontiersin.org This technique is particularly suitable for the pretreatment of samples with low TTX levels. nih.gov However, a limitation of IAC is its high specificity for TTX, which may prevent the co-determination of TTX analogues. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and rapid sample preparation technology. frontiersin.orgresearchgate.net It combines sampling, isolation, and enrichment into a single step. researchgate.net SPME has been successfully coupled with UPLC-MS/MS for the in vivo detection of TTX in live pufferfish, significantly reducing sample pretreatment time. frontiersin.org Custom-made electrospun fibers have been developed for SPME that show superior extraction performance for TTX compared to commercial fibers. researchgate.netmdpi.com This methodology has been applied to detect TTX in living pufferfish muscle, providing a promising alternative to traditional, lethal sampling methods. researchgate.netacs.org

Table 2: Comparison of Sample Preparation Techniques for this compound (TTX) Analysis

| Technique | Principle | Advantages | Limitations | Application Example(s) | Reference(s) |

|---|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Analyte partitioning between a solid phase and a liquid phase. | Versatile (various sorbents available), good for clean-up and concentration. | Can have variable recovery; may require method optimization. | Clean-up of TTX in gastropods using cation exchange cartridges. | mdpi.comnih.govjto.ac.cn |

| Immunoaffinity Chromatography (IAC) | Highly specific binding of TTX to immobilized antibodies. | High specificity and selectivity, effective for trace analysis. | May not be suitable for high concentrations or for analogue analysis. | Purification of TTX from marine organisms prior to UPLC-MS/MS. | frontiersin.orgfrontiersin.orgnih.gov |

| Solid-Phase Microextraction (SPME) | Analyte extraction and concentration onto a coated fiber. | Solvent-free, rapid, suitable for in vivo sampling. | Requires specialized fibers; calibration can be complex. | In vivo detection of TTX in live pufferfish muscle. | frontiersin.orgresearchgate.netmdpi.com |

Biosensors (e.g., Cell-Based, Immunosensors, Aptasensors, Electrochemical Sensors)

Biosensors represent a rapidly advancing field for TTX detection, offering high sensitivity, specificity, and the potential for rapid, on-site analysis. frontiersin.org These devices convert the recognition of TTX by a biological element into a measurable signal. frontiersin.org